molecular formula C16H14BrNO3 B2428275 N-[1-(1-benzofuran-2-yl)propan-2-yl]-5-bromofuran-2-carboxamide CAS No. 2034210-43-8

N-[1-(1-benzofuran-2-yl)propan-2-yl]-5-bromofuran-2-carboxamide

Cat. No.: B2428275
CAS No.: 2034210-43-8
M. Wt: 348.196
InChI Key: DSARCBAHOVLAIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(1-benzofuran-2-yl)propan-2-yl]-5-bromofuran-2-carboxamide is a complex organic compound that features both benzofuran and bromofuran moieties Benzofuran is a heterocyclic compound consisting of a fused benzene and furan ring, while bromofuran is a furan ring substituted with a bromine atom

Scientific Research Applications

N-[1-(1-benzofuran-2-yl)propan-2-yl]-5-bromofuran-2-carboxamide has several scientific research applications:

Mechanism of Action

The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery, especially in the search for efficient antimicrobial candidates .

Safety and Hazards

While specific safety and hazard information for “N-(1-(benzofuran-2-yl)propan-2-yl)-5-bromofuran-2-carboxamide” is not available, it’s important to note that these types of compounds are typically intended for research use only and not for human or veterinary use.

Future Directions

Benzofuran compounds have attracted significant attention from chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-benzofuran-2-yl)propan-2-yl]-5-bromofuran-2-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the benzofuran moiety, which can be achieved through the cyclization of 2-hydroxybenzyl alcohol with an appropriate aldehyde under acidic conditions. The bromofuran moiety can be synthesized by brominating furan using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

The final step involves coupling the benzofuran and bromofuran moieties through an amide bond formation. This can be done using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-benzofuran-2-yl)propan-2-yl]-5-bromofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The benzofuran moiety can be oxidized to form benzofuran-2,3-dione using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The bromofuran moiety can be reduced to furan using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom in the bromofuran moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous or organic solvent.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: Benzofuran-2,3-dione.

    Reduction: Furan.

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(1-benzofuran-2-yl)propan-2-yl]-5-bromofuran-2-carboxamide is unique due to the combination of benzofuran and bromofuran moieties, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[1-(1-benzofuran-2-yl)propan-2-yl]-5-bromofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrNO3/c1-10(18-16(19)14-6-7-15(17)21-14)8-12-9-11-4-2-3-5-13(11)20-12/h2-7,9-10H,8H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSARCBAHOVLAIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=CC=CC=C2O1)NC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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